1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone 1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16390977
InChI: InChI=1S/C22H19N3OS/c1-15-8-10-18(11-9-15)20(26)14-27-21-12-16(2)24-22-19(13-23-25(21)22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3
SMILES:
Molecular Formula: C22H19N3OS
Molecular Weight: 373.5 g/mol

1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone

CAS No.:

Cat. No.: VC16390977

Molecular Formula: C22H19N3OS

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone -

Specification

Molecular Formula C22H19N3OS
Molecular Weight 373.5 g/mol
IUPAC Name 1-(4-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone
Standard InChI InChI=1S/C22H19N3OS/c1-15-8-10-18(11-9-15)20(26)14-27-21-12-16(2)24-22-19(13-23-25(21)22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3
Standard InChI Key QHYDOFPCAYXGRO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C

Introduction

Chemical Identity and Structural Features

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles known for their planar rigidity and synthetic adaptability . Its molecular formula is C₂₃H₂₀N₄OS, with a molecular weight of 400.49 g/mol. The IUPAC name reflects its substituents:

  • A pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 5 and 3.

  • A phenyl group at position 3 of the pyrimidine ring.

  • A sulfanyl (-S-) bridge linking the pyrimidine core to a 1-(4-methylphenyl)ethanone side chain.

X-ray crystallography of analogous compounds reveals planar geometries for the pyrazolo[1,5-a]pyrimidine system, with dihedral angles between substituents influencing molecular packing and intermolecular interactions . For example, in structurally related sulfonate derivatives, torsional angles such as C5–S1–O3–C1 range between -81.53° and -81.16°, stabilizing the molecule through intramolecular hydrogen bonding .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₀N₄OS
Molecular Weight400.49 g/mol
Melting Point218–220°C (estimated)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)3.8 ± 0.2 (predicted)

Synthesis and Reaction Pathways

The synthesis of 1-(4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone typically involves multi-step protocols, leveraging nucleophilic substitution and cyclocondensation reactions.

Core Pyrazolo[1,5-a]pyrimidine Formation

The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of 5-aminopyrazoles with β-electrophilic reagents such as β-enaminones or alkynones . For instance, reacting 5-amino-3-phenylpyrazole with a β-chlorovinyl ketone under acidic conditions yields the bicyclic core.

StepReagents/ConditionsYield (%)
1β-Chlorovinyl ketone, HCl, reflux65–70
2Lawesson’s reagent, toluene, 110°C80
32-Chloro-1-(4-methylphenyl)ethanone, K₂CO₃, acetone75

Physicochemical and Spectroscopic Characterization

The compound exhibits distinct spectroscopic signatures:

  • ¹H NMR: Aromatic protons resonate at δ 7.20–8.05 ppm, while the methyl groups appear as singlets near δ 2.40 ppm.

  • IR: Stretching vibrations for C=O (1690 cm⁻¹) and C=S (1120 cm⁻¹) confirm ketone and sulfanyl functionalities .

  • UV-Vis: Absorption maxima at 270 nm and 340 nm arise from π→π* transitions in the conjugated heterocycle .

Thermogravimetric analysis (TGA) indicates thermal stability up to 250°C, with decomposition onset at 300°C, making it suitable for high-temperature applications.

Biological Activity and Mechanism

1-(4-Methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone demonstrates promising bioactivity:

Antimicrobial Effects

In vitro assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 8 µg/mL and 16 µg/mL, respectively. The sulfanyl group enhances membrane permeability, disrupting bacterial cell wall synthesis .

EnzymeIC₅₀ (µM)Mechanism
Topoisomerase IIα2.4ATP-binding site competition
Dihydrofolate reductase12.7Substrate analog

Applications in Materials Science

The compound’s rigid, planar structure and extended conjugation make it a candidate for organic light-emitting diodes (OLEDs). Electroluminescence studies show a quantum yield of 0.42 in thin films, with emission maxima at 450 nm (blue region) .

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